2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,2,2-Trifluoroacetamido)benzamido]benzoic acid is a chemical compound with the molecular formula C₁₆H₁₁F₃N₂O₄ It is characterized by the presence of trifluoroacetamido and benzamido groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,2,2-trifluoroacetamido)benzamido]benzoic acid typically involves the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride in the presence of a suitable solvent such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(2,2,2-Trifluoroacetamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 4-aminobenzoic acid and trifluoroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases can be used to facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.
Major Products Formed:
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Hydrolysis: The major products are 4-aminobenzoic acid and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,2,2-Trifluoroacetamido)benzamido]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(2,2,2-trifluoroacetamido)benzamido]benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-(2,2,2-Trifluoroacetamido)benzoic acid
- 2,2,2-Trifluoroacetamide
- 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid
Comparison: 2-[4-(2,2,2-Trifluoroacetamido)benzamido]benzoic acid is unique due to the presence of both trifluoroacetamido and benzamido groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C16H11F3N2O4 |
---|---|
Molekulargewicht |
352.26 g/mol |
IUPAC-Name |
2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)15(25)20-10-7-5-9(6-8-10)13(22)21-12-4-2-1-3-11(12)14(23)24/h1-8H,(H,20,25)(H,21,22)(H,23,24) |
InChI-Schlüssel |
UTZZEDJBJZKNRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.